molecular formula C15H23NO B8614321 N-heptyl-2-phenylacetamide

N-heptyl-2-phenylacetamide

Cat. No.: B8614321
M. Wt: 233.35 g/mol
InChI Key: ISTRCHUUBRFZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Heptyl-2-phenylacetamide is a secondary amide characterized by a phenylacetamide backbone substituted with a linear heptyl chain at the nitrogen atom. Its structure confers significant lipophilicity, making it distinct from smaller or polar N-substituted analogs.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-heptyl-2-phenylacetamide

InChI

InChI=1S/C15H23NO/c1-2-3-4-5-9-12-16-15(17)13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,16,17)

InChI Key

ISTRCHUUBRFZEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Alkylation Reactivity
Compound Substituent Reactivity (Conditions) Key Observations
N-Phenyl-2-phenylacetamide Phenyl Moderate (Phase-transfer catalysis) Faster due to less steric hindrance
N-Heptyl-2-phenylacetamide Heptyl Lower (Steric hindrance) Slower alkylation kinetics
N-(4-Nitrophenyl)-2-phenylacetamide 4-Nitrophenyl High (Polar substituent enhances reactivity) Improved orientation in benzylation

Pharmacological Activity

The pharmacological profile of 2-phenylacetamide derivatives is highly substituent-dependent:

  • N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide : Exhibits unique geometric parameters (bond lengths: 1.21–1.43 Å; angles: 109–122°) due to its benzoyl and dimethoxy groups, which may influence receptor binding .
Table 2: Pharmacological Properties
Compound Key Substituents Biological Activity LogP (Predicted)
This compound Heptyl CB2 inverse agonist, osteoclast inhibitor ~5.2 (High lipophilicity)
N-(2-Hydroxyethyl)-2-phenylacetamide Hydroxyethyl Unspecified, likely hydrophilic ~1.8
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylamino ethyl Potential CNS activity due to basic nitrogen ~3.5

Structural and Physical Properties

  • Crystallinity and Hydrogen Bonding :

    • 2-Chloro-N-phenylacetamide adopts an antiparallel conformation of N–H and C=O bonds, with a dihedral angle of 16.0° between the amide and phenyl ring, promoting intermolecular N–H⋯O hydrogen bonding .
    • This compound : The heptyl chain likely disrupts crystal packing due to its flexibility, reducing crystallinity compared to rigid analogs like N-(4-chloro-2-nitrophenyl) derivatives .
  • Solubility :

    • Hydrophilic substituents (e.g., hydroxyethyl in ) enhance aqueous solubility, whereas the heptyl chain increases logP, favoring lipid membrane penetration .

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